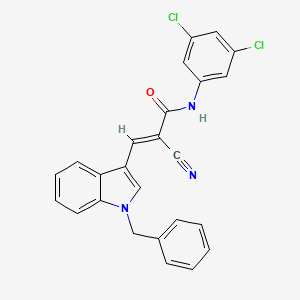![molecular formula C11H10N2O B2483621 2,3-Dihydrofuro[2,3-b]quinolin-4-amine CAS No. 115881-50-0](/img/structure/B2483621.png)
2,3-Dihydrofuro[2,3-b]quinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydrofuro[2,3-b]quinolin-4-amine is a chemical compound that falls under the category of quinoline derivatives . Quinoline is a heterocyclic aromatic organic compound with the molecular formula C9H7N . It is an essential segment of both natural and synthetic compounds .
Synthesis Analysis
The synthesis of quinoline derivatives, including 2,3-Dihydrofuro[2,3-b]quinolin-4-amine, has been reported in the literature. Various synthesis protocols have been used for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The pyranoquinoline ring system, which is a part of the 2,3-Dihydrofuro[2,3-b]quinolin-4-amine structure, has gained considerable attention .Chemical Reactions Analysis
Quinoline derivatives, including 2,3-Dihydrofuro[2,3-b]quinolin-4-amine, have been synthesized through various chemical reactions . These include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .科学的研究の応用
Synthesis of Heteroannulated Quinolones
The quinoline scaffold, which is a part of the “2,3-Dihydrofuro[2,3-b]quinolin-4-amine” structure, is an important construction motif for the development of new drugs . The quinolones and their heteroannulated derivatives have a diverse spectrum of biological activities .
Antifungal Applications
Quinolone-based scaffolds, including “2,3-Dihydrofuro[2,3-b]quinolin-4-amine”, have been found to exhibit antifungal properties .
Anti-inflammatory Applications
These compounds have also been used for their anti-inflammatory properties . This makes them valuable in the treatment of conditions that involve inflammation.
Anti-Diabetes Applications
Quinolone-based compounds have been used in the treatment of diabetes . They can help regulate blood sugar levels and manage the symptoms of this condition.
Anti-Alzheimer’s Disease Applications
These compounds have shown potential in the treatment of Alzheimer’s disease . They may help slow the progression of this neurodegenerative disorder.
Antioxidant Applications
Quinolone-based compounds have been found to exhibit antioxidant properties . This makes them useful in neutralizing harmful free radicals in the body.
Diuretic Applications
These compounds have been used for their diuretic properties . They can help increase the amount of urine produced by the body, aiding in the removal of excess fluids and salts.
Anticancer Applications
Quinoline-containing compounds, including “2,3-Dihydrofuro[2,3-b]quinolin-4-amine”, have been reported as potential antitumor agents . They may inhibit tumor growth through various mechanisms such as cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .
作用機序
将来の方向性
Quinoline and its derivatives, including 2,3-Dihydrofuro[2,3-b]quinolin-4-amine, have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery . Therefore, future research may focus on further exploring the synthesis, functionalization, and biological activities of these compounds .
特性
IUPAC Name |
2,3-dihydrofuro[2,3-b]quinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c12-10-7-3-1-2-4-9(7)13-11-8(10)5-6-14-11/h1-4H,5-6H2,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJHJQLQCPZTBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=NC3=CC=CC=C3C(=C21)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydrofuro[2,3-b]quinolin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

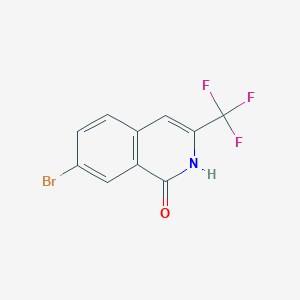
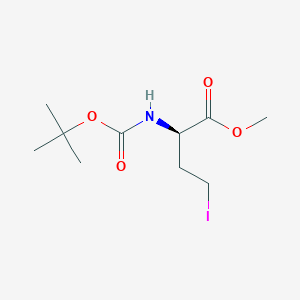
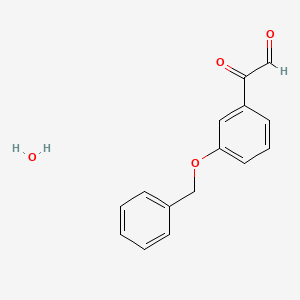


![methyl 1-{[(4-methoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2483545.png)
![2-Butyl-6-(2,3-dimethylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2483547.png)
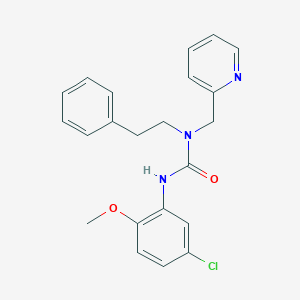
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(o-tolyloxy)acetamide](/img/structure/B2483551.png)
![(1,4-dimethyl-1H-pyrazol-3-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2483552.png)
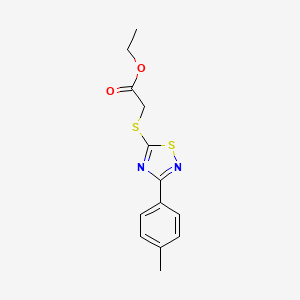
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(thiophen-2-yl)acetamide hydrochloride](/img/structure/B2483555.png)
